1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate
Description
1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate is an imidazole-derived compound featuring tert-butyl (1,1-dimethylethyl) groups at the 1- and 3-positions, a hydroxyl group at the 2-position, and a dicarbonate functional group.
Properties
IUPAC Name |
tert-butyl N-hydroxy-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)15-7(12)11(14)8(13)16-10(4,5)6/h14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQTYVUSGLJSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate involves specific synthetic routes and reaction conditions. One common method includes the reaction of imidodicarbonic acid with tert-butyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidodicarbonic acid derivatives, while reduction may produce different hydroxyimidodicarbonate compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology, it may be used in the study of enzyme mechanisms and protein interactions . Industrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-hydroxyimidodicarbonate involves its interaction with specific molecular targets and pathways . It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes
Key Observations :
- Steric Effects: The tert-butyl groups in the target compound provide steric hindrance comparable to diisopropylphenyl groups in , but with reduced aromaticity. This may enhance thermal stability while limiting solubility in nonpolar solvents.
- Reactivity : The hydroxyl group may enable hydrogen bonding or acid-base interactions, differentiating it from purely ionic analogs like .
Physicochemical Properties
Table 2: Physical Properties and Solubility
Analysis :
- Solubility : The acetate-based ionic liquid exhibits high hydrophilicity, whereas the diisopropylphenyl derivative is soluble in chlorinated solvents. The target compound’s dicarbonate group may confer intermediate polarity, favoring solvents like acetone or ethyl acetate.
- Thermal Stability : Bulky substituents in and the target compound likely enhance thermal resilience compared to , which decomposes at moderate temperatures (~250–300°C).
Critical Comparison :
- Catalytic Utility : While is a robust NHC precursor, the target compound’s hydroxyl group could enable alternative catalytic mechanisms (e.g., hydrogen-bond-donating catalysts).
- Material Science : The dicarbonate moiety in the target compound may support polymerization or crosslinking, unlike purely ionic or inert .
Biological Activity
(2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.
Chemical Structure
The chemical structure of (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can be represented as follows:
Anticancer Properties
Chalcone derivatives have been extensively studied for their anticancer effects. Research indicates that (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines.
- Case Study: A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values indicating the effectiveness of (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one against selected microbial strains.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this chalcone derivative has been reported to possess anti-inflammatory effects.
- Mechanism of Action: The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action suggests its potential application in treating inflammatory diseases .
Mechanistic Studies
Recent mechanistic studies have focused on the pathways through which (2E)-1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one exerts its biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
